4-Methylpyridine;hydrobromide
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Overview
Description
It is a colorless to pale yellow crystalline solid with the molecular formula C6H6BrN·HBr and a molecular weight of 252.93 g/mol . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpyridine;hydrobromide can be synthesized through the bromination of 4-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, this compound is produced by the bromination of 4-methylpyridine using hydrobromic acid and a suitable brominating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methylpyridine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen Peroxide: Used for oxidation reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Pyridine N-Oxides: Formed through oxidation reactions.
Methylpyridines: Formed through reduction reactions.
Scientific Research Applications
4-Methylpyridine;hydrobromide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methylpyridine;hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in the synthesis of various derivatives and intermediates .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-5-methylpyridine hydrobromide: Similar in structure but with a different substitution pattern.
2-(Bromomethyl)pyridine hydrobromide: Another brominated pyridine derivative with different reactivity.
Uniqueness
4-Methylpyridine;hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyridine derivatives. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
32353-66-5 |
---|---|
Molecular Formula |
C6H8BrN |
Molecular Weight |
174.04 g/mol |
IUPAC Name |
4-methylpyridine;hydrobromide |
InChI |
InChI=1S/C6H7N.BrH/c1-6-2-4-7-5-3-6;/h2-5H,1H3;1H |
InChI Key |
RYMDMIBBEDILAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC=C1.Br |
Origin of Product |
United States |
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